1-(Azetidine-3-carbonyl)-2-methylpiperidine
CAS No.: 1479650-47-9
Cat. No.: VC3183927
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1479650-47-9 |
|---|---|
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | azetidin-3-yl-(2-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C10H18N2O/c1-8-4-2-3-5-12(8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 |
| Standard InChI Key | SZYANYYRHLPTBH-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C(=O)C2CNC2 |
| Canonical SMILES | CC1CCCCN1C(=O)C2CNC2 |
Introduction
Chemical Identity and Structural Features
Basic Identification
1-(Azetidine-3-carbonyl)-2-methylpiperidine is a heterocyclic organic compound featuring an azetidine ring linked to a methylpiperidine through a carbonyl group. This structural arrangement creates a molecule with multiple functional groups and stereochemical considerations that influence its chemical behavior and biological activity. The compound is also known by its alternative name azetidin-3-yl-(2-methylpiperidin-1-yl)methanone, which highlights the key structural components in its framework .
Physical and Chemical Properties
The physical and chemical properties of 1-(Azetidine-3-carbonyl)-2-methylpiperidine are fundamental to understanding its behavior in different environments and its potential applications. The compound is characterized by specific parameters that define its identity and reactivity, as outlined in Table 1.
Table 1: Physical and Chemical Properties of 1-(Azetidine-3-carbonyl)-2-methylpiperidine
The molecule contains two nitrogen atoms, one in each ring system, which can serve as hydrogen bond acceptors. The carbonyl group provides an additional hydrogen bond acceptor site, while the methyl substituent on the piperidine ring introduces hydrophobicity and potential steric effects. These structural features collectively influence the compound's reactivity, stability, and interactions with biological systems.
Structural Analysis
The structure of 1-(Azetidine-3-carbonyl)-2-methylpiperidine features an azetidine ring with a carbonyl group at position 3, forming an amide linkage with a 2-methylpiperidine moiety. The azetidine component is a four-membered heterocyclic ring containing one nitrogen atom, which contributes to the molecule's conformational constraints. The piperidine ring, a six-membered heterocycle with one nitrogen atom, provides additional three-dimensional complexity, especially with the methyl substitution at position 2.
Synthesis Approaches
Related Synthetic Methods
From the available literature on similar compounds, several approaches could be applicable to the synthesis of 1-(Azetidine-3-carbonyl)-2-methylpiperidine. For instance, the synthesis might involve the preparation of azetidine-3-carboxylic acid, followed by its activation and coupling with 2-methylpiperidine to form the amide bond. Patent literature indicates that azetidine derivatives can be prepared through various methods, including cyclization reactions and functional group manipulations .
One potential synthetic pathway could involve:
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Preparation of an appropriately substituted azetidine-3-carboxylic acid or its derivative
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Protection/deprotection strategies to ensure selective reactivity
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Activation of the carboxylic acid group (possibly using coupling reagents)
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Amide bond formation with 2-methylpiperidine
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Final deprotection and purification steps
Applications in Research and Development
Pharmaceutical Relevance
Azetidine-containing compounds have emerged as privileged structures in drug discovery, frequently utilized to develop novel therapeutic agents . The azetidine ring, despite its strain energy, provides a rigid scaffold that can be beneficial for receptor binding and can help reduce lipophilicity in drug candidates . Similarly, piperidine rings are common structural motifs in numerous pharmaceuticals, offering versatility in medicinal chemistry.
The combination of these two heterocyclic systems in 1-(Azetidine-3-carbonyl)-2-methylpiperidine could potentially yield interesting pharmacological properties. The compound's structural features suggest it might interact with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways.
Role in Combinatorial Chemistry
Compounds containing azetidine and piperidine moieties are valuable building blocks for combinatorial libraries, as suggested by patent literature . Such libraries are essential in modern drug discovery, enabling the rapid screening of multiple compounds to identify potential lead molecules. 1-(Azetidine-3-carbonyl)-2-methylpiperidine, with its diverse functional groups and stereochemical possibilities, could serve as a versatile scaffold for generating compound libraries with varied biological activities.
Structure-Activity Relationships
Stereochemical Considerations
The presence of a chiral center at position 2 of the piperidine ring introduces stereochemical complexity to 1-(Azetidine-3-carbonyl)-2-methylpiperidine. This stereochemistry can influence the compound's three-dimensional structure and consequently its interactions with biological targets. Research on related compounds has shown that stereoisomers can exhibit dramatically different biological activities, highlighting the importance of stereoselective synthesis and purification in the development of pharmaceutically relevant compounds.
Current Research Status and Future Directions
Recent Investigations
While specific research on 1-(Azetidine-3-carbonyl)-2-methylpiperidine is limited in the provided search results, the compound appears in chemical databases and repositories, suggesting its relevance to ongoing research . The compound's structural features align with current trends in medicinal chemistry, particularly the exploration of conformationally constrained heterocycles for drug development.
Methodological Advances
Recent advances in synthetic methodologies, particularly those enabling the functionalization of azetidine and piperidine rings, could facilitate the preparation of 1-(Azetidine-3-carbonyl)-2-methylpiperidine and its derivatives. These methodological developments, coupled with high-throughput screening capabilities, position this compound as a potentially valuable asset in contemporary drug discovery programs.
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